molecular formula C19H18ClNO3S B3004959 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide CAS No. 863021-74-3

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

Cat. No. B3004959
CAS RN: 863021-74-3
M. Wt: 375.87
InChI Key: HKWFWBQQABOQSD-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as DMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and can produce significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation and the promotion of cell survival and growth.
Biochemical and Physiological Effects:
2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been found to produce significant biochemical and physiological effects in various animal models. This compound has been shown to reduce inflammation and oxidative stress, improve cognitive function, and promote cell survival and growth. 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been found to have potential applications in the treatment of cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is also stable and can be stored for extended periods without degradation. However, the use of 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in laboratory experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. One area of interest is the potential applications of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in animal models and human clinical trials. Another area of interest is the development of new synthesis methods for 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and related compounds. This could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves several steps, including the reaction of 3,4-dimethylphenylamine with 2-chlorobenzoyl chloride to form the intermediate product 2-chloro-N-(3,4-dimethylphenyl)benzamide. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to produce the final product 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide.

Scientific Research Applications

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-13-7-8-15(11-14(13)2)21(16-9-10-25(23,24)12-16)19(22)17-5-3-4-6-18(17)20/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFWBQQABOQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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